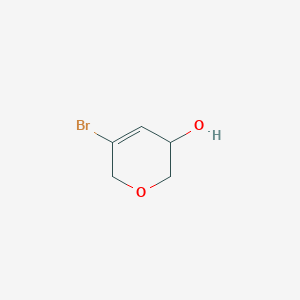
5-Bromo-3,6-dihydro-2H-pyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dihydropyran is a class of organic compounds that includes two heterocyclic compounds with the formula C5H8O: 3,4-Dihydro-2H-pyran and 3,6-dihydro-2H-pyran . The term “dihydro” in IUPAC names refers to the two added hydrogen atoms needed to remove one double bond from the parent compound pyran .
Synthesis Analysis
While specific synthesis methods for “5-Bromo-3,6-dihydro-2H-pyran-3-ol” are not available, dihydropyrans can be synthesized from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .
Molecular Structure Analysis
Dihydropyrans have the molecular formula C5H8O . The structure of dihydropyrans includes a six-membered ring with one oxygen atom .
Scientific Research Applications
Stereoselective Formation and Coupling Reactions
5-Bromo-3,6-dihydro-2H-pyran-3-ol is involved in the stereoselective formation of highly substituted CF3-dihydropyrans, which are valuable in coupling reactions. This enables the creation of a wide range of highly substituted dihydropyran compounds (Donslund et al., 2015).
Improved Preparation Techniques
Research has focused on improved preparation techniques of related compounds, demonstrating the substance's importance in the field of organic synthesis. This includes the preparation of 3-bromo-2H-pyran-2-one, a compound related to 5-Bromo-3,6-dihydro-2H-pyran-3-ol, highlighting the compound's versatility and utility in synthesis processes (Posner et al., 2003).
Synthon Development
The compound is used in developing synthons, like 5-(Trimethylstannyl)-2H-pyran-2-one, which undergo various coupling reactions. This application is crucial in synthesizing complex organic molecules, especially in pharmaceutical and material sciences (Liu & Meinwald, 1996).
Role in Polycyclic Architecture Synthesis
5-Bromo-3,6-dihydro-2H-pyran-3-ol contributes to the synthesis of fused polycyclic ring systems. These structures are key components in many natural products, demonstrating the compound's importance in mimicking and synthesizing naturally occurring molecules (Someswarao et al., 2018).
properties
IUPAC Name |
5-bromo-3,6-dihydro-2H-pyran-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-4-1-5(7)3-8-2-4/h1,5,7H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPUDSAWBMEFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=C(CO1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,6-dihydro-2H-pyran-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

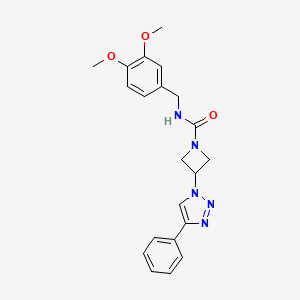

![3-benzyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570517.png)
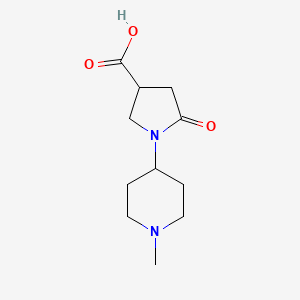
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2570523.png)
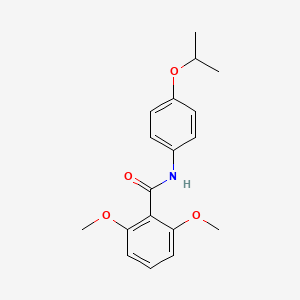
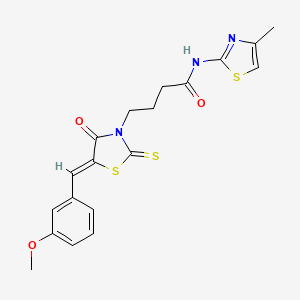
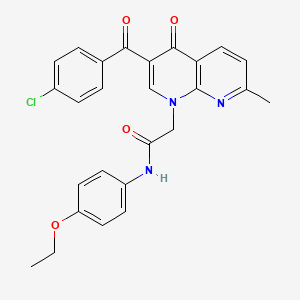

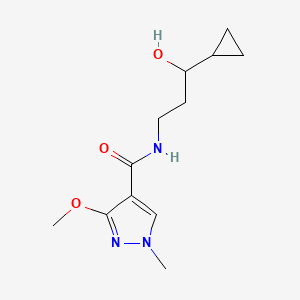
![N-(3-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570533.png)
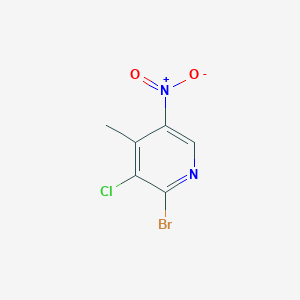
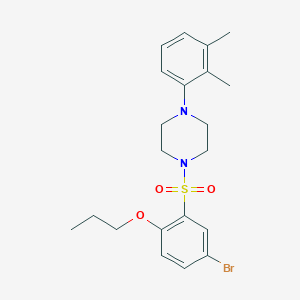
![1-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]pyrrolidine](/img/structure/B2570537.png)